4-(2-methyl-1H-benzimidazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-1H-benzimidazol-1-yl)aniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their ability to interact with various biological targets . The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an aniline group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 4-(2-methyl-1H-benzimidazol-1-yl)aniline are the angiotensin II receptor (AT1) and the endothelin A receptor (ET A) . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses they would normally trigger .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic activity against the angiotensin II receptor and the endothelin A receptor . By blocking these receptors, the compound could potentially lower blood pressure and alter electrolyte balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)aniline typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method involves the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through a cyclodehydration mechanism to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For instance, heating a mixture of p-aminobenzoic acid and PPA in a microwave oven can significantly reduce reaction time and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-benzimidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated benzimidazole derivatives .
Scientific Research Applications
4-(2-methyl-1H-benzimidazol-1-yl)aniline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial and antiviral properties.
4,5-diphenyl-1H-imidazole: Exhibits antioxidant and anti-inflammatory activities.
2-aminobenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of 4-(2-methyl-1H-benzimidazol-1-yl)aniline
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the aniline group at the 4-position enhances its ability to interact with biological targets and increases its potential for therapeutic applications .
Properties
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHJIUBZPSYZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.